

An In-depth Technical Guide to 5-Nitropyridine-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Nitropyridine-2-carbaldehyde**

Cat. No.: **B155848**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropyridine-2-carbaldehyde, a heterocyclic aldehyde, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its unique chemical structure, featuring a pyridine ring substituted with a nitro group and a carbaldehyde functional group, imparts it with versatile reactivity, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synonyms, synthesis, and biological applications of **5-Nitropyridine-2-carbaldehyde** and its key derivatives, with a focus on their potential as therapeutic agents.

Synonyms and Chemical Properties

5-Nitropyridine-2-carbaldehyde is also known by several other names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for exhaustive literature searches and procurement.

Systematic Name	5-Nitropyridine-2-carbaldehyde [1]
Other Names	5-nitro-2-pyridinecarboxaldehyde [2] , 5-Nitro-picolinaldehyde [2]
CAS Number	35969-75-6 [1] [3]
Molecular Formula	C ₆ H ₄ N ₂ O ₃ [1] [3]
Molecular Weight	152.11 g/mol [1]

Synthesis of Nitropyridine-2-carbaldehydes

The synthesis of nitropyridine-2-carbaldehydes can be achieved through various methods, primarily involving the nitration of a pyridine precursor followed by oxidation or formylation. A detailed two-step synthesis for the related isomer, 3-Nitropyridine-2-carbaldehyde, is described below, which illustrates the general principles that can be adapted for the 5-nitro isomer.

Experimental Protocol: Synthesis of 3-Nitropyridine-2-carbaldehyde[\[4\]](#)

This synthesis proceeds in two main steps: the formation of 2-methyl-3-nitropyridine and its subsequent oxidation to the carbaldehyde.

Step 1: Synthesis of 2-methyl-3-nitropyridine[\[4\]](#)

- Reaction: A solution of 2-chloro-3-nitropyridine (20g, 0.126 mol), methylboronic acid (8.3g, 0.139 mol), tetrakis(triphenylphosphine)palladium(0) (14.58g, 0.013 mol), and potassium carbonate (52.3g, 0.378 mol) in anhydrous 1,4-dioxane (100ml) is refluxed for 2 days.
- Work-up: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
- Purification: The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (1:3, v/v) as the eluent to yield 14g of 2-methyl-3-nitropyridine as a brown oil.


- Characterization ($^1\text{H-NMR}$, 400MHz, CDCl_3): δ 8.74 (d, 1H), 8.27 (d, 1H), 7.34 (t, 1H), 2.88 (s, 3H).

Step 2: Synthesis of 3-Nitropyridine-2-carbaldehyde[4]

- Reaction: A solution of 2-methyl-3-nitropyridine (10.155g, 72.46 mmol) and selenium dioxide (8.84g, 79.71 mmol) in 1,4-dioxane (80ml) is refluxed for 2 days.
- Work-up: The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
- Purification: The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (1:2, v/v) as the eluent to obtain 12.8g of 3-Nitropyridine-2-carbaldehyde as a red oil.
- Characterization ($^1\text{H-NMR}$, 400MHz, CDCl_3): δ 10.27 (s, 1H), 9.00 (d, 1H), 8.28 (t, 1H), 7.76 (d, 1H).

Another prominent method for the introduction of a carbaldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), to formylate electron-rich aromatic compounds.[5]

General Experimental Workflow for Vilsmeier-Haack Reaction

[Click to download full resolution via product page](#)

Caption: General workflow for the Vilsmeier-Haack formylation reaction.

Biological Activity and Applications in Drug Development

5-Nitropyridine-2-carbaldehyde and its derivatives have shown promise in various therapeutic areas, particularly in cancer and inflammatory diseases. The biological activity often

stems from the ability of these compounds to interact with key enzymes and signaling pathways.

Anticancer and Anti-inflammatory Properties of Metal Complexes

Metal complexes of 5-nitropicolinic acid, a derivative of **5-Nitropyridine-2-carbaldehyde**, have been synthesized and evaluated for their anticancer and anti-inflammatory activities.

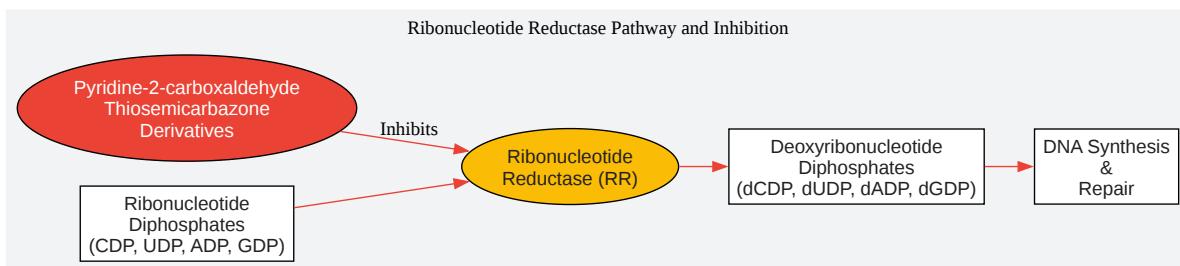
Table 1: In Vitro Anticancer Activity of 5-Nitropicolinic Acid Metal Complexes[6]

Compound	Metal Ion	Cell Line	IC ₅₀ (µg/mL)
2	Cd(II)	B16-F10 (Melanoma)	26.94
4	Co(II)	B16-F10 (Melanoma)	45.10

Table 2: In Vitro Anti-inflammatory Activity of 5-Nitropicolinic Acid Metal Complexes (RAW 264.7 cells)[6]

Compound	Metal Ion	IC ₅₀ NO (µg/mL)
2	Cd(II)	5.38
3	Cu(II)	24.10
6	Zn(II)	17.63

Inhibition of Ribonucleotide Reductase


Derivatives of pyridine-2-carboxaldehyde, particularly thiosemicarbazones, are potent inhibitors of ribonucleotide reductase (RR).[7][8] RR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair.[9] The inhibition of RR leads to the depletion of the deoxyribonucleotide pool, thereby halting cell proliferation, making it an attractive target for cancer therapy.

Experimental Protocol: Ribonucleotide Reductase Activity Assay[9]

A common method to assess RR activity involves monitoring the conversion of a radiolabeled ribonucleotide diphosphate (e.g., [¹⁴C]CDP) to its corresponding deoxyribonucleotide.

- Cell Extract Preparation: Prepare cell extracts from the desired cell lines.
- RNase Treatment: Treat the cell extracts with RNase to degrade endogenous RNA.
- Reaction Mixture: Set up a reaction mixture containing the RNase-treated cell extract, ATP, a radioactive ribonucleotide diphosphate substrate (e.g., [¹⁴C]CDP), and the test inhibitor (e.g., a derivative of **5-Nitropyridine-2-carbaldehyde**) at various concentrations.
- Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes).
- DNA Precipitation: Precipitate the DNA to separate it from the unincorporated radioactive substrate.
- Quantification: Measure the amount of radioactivity incorporated into the DNA using a scintillation counter.
- Data Analysis: The level of radioactivity is proportional to the RR activity. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

The inhibition of ribonucleotide reductase by thiosemicarbazone derivatives of pyridine-2-carboxaldehyde highlights a key mechanism of action for this class of compounds in cancer therapy.

[Click to download full resolution via product page](#)

Caption: Inhibition of Ribonucleotide Reductase by Pyridine-2-carboxaldehyde Derivatives.

Conclusion

5-Nitropyridine-2-carbaldehyde is a versatile chemical intermediate with significant potential in the development of novel therapeutic agents. Its derivatives have demonstrated promising activity as anticancer and anti-inflammatory agents, with a key mechanism of action being the inhibition of ribonucleotide reductase. The synthetic protocols and biological assay methods detailed in this guide provide a foundation for researchers and scientists to further explore the therapeutic potential of this important class of compounds. Further investigation into the specific signaling pathways modulated by these compounds will be crucial for their advancement into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitropyridine-2-carbaldehyde | C6H4N2O3 | CID 15145501 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitropyridine-2-carbaldehyde | LGC Standards [lgcstandards.com]
- 3. undefined [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing)
[pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A simple and sensitive ribonucleotide reductase assay - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Nitropyridine-2-carbaldehyde and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155848#synonyms-for-5-nitropyridine-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com